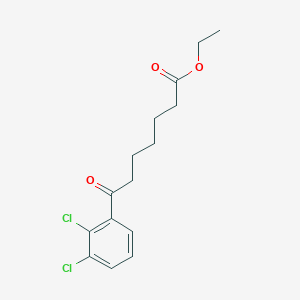

Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

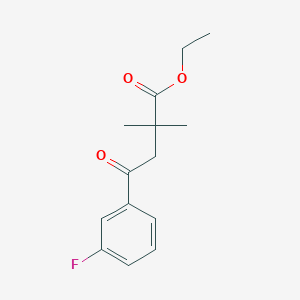

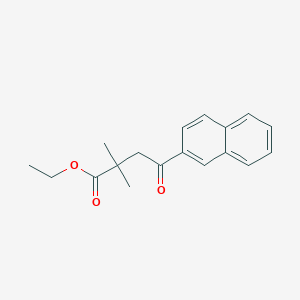

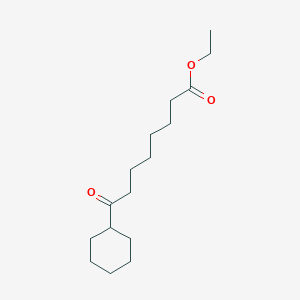

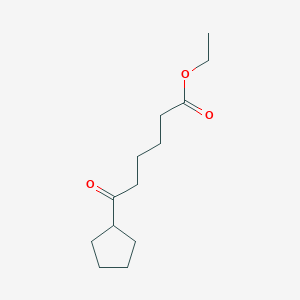

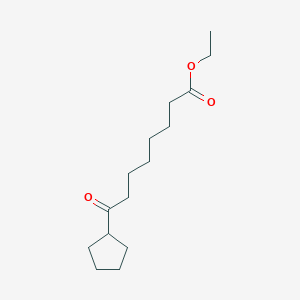

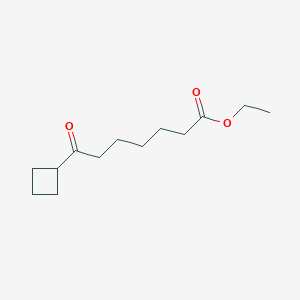

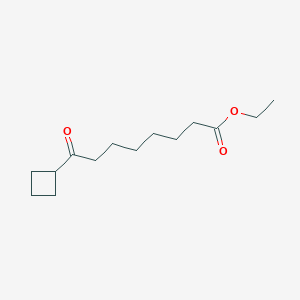

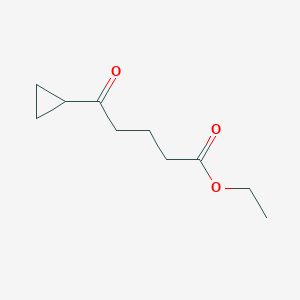

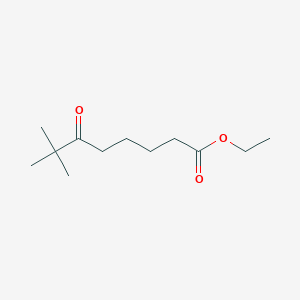

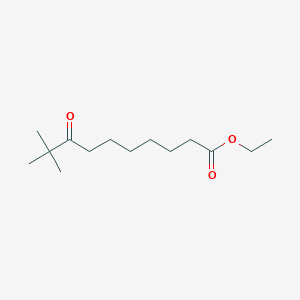

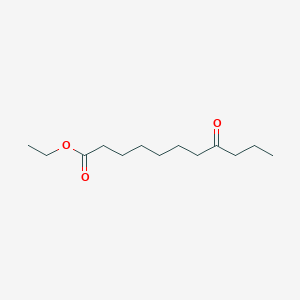

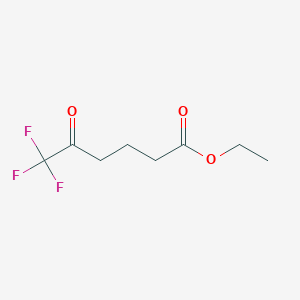

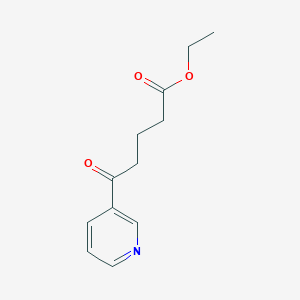

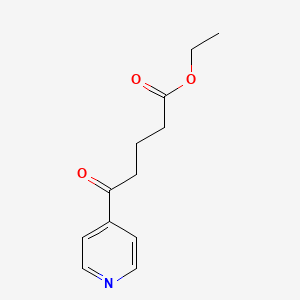

The compound “Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate” is an ester derived from a 2,3-dichlorophenyl group and a 7-oxoheptanoic acid group. The 2,3-dichlorophenyl group is a phenyl ring with two chlorine atoms attached at the 2nd and 3rd positions. The 7-oxoheptanoic acid is a seven-carbon chain with a ketone group at the 7th position and a carboxylic acid group at the end, which forms an ester with an ethyl group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with two chlorine atoms and a seven-carbon chain with a ketone group and an ester group . The exact three-dimensional structure would depend on the spatial arrangement of these groups and could potentially exist as different stereoisomers.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The ester group could undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups (like the ketone and ester groups) and the chlorine substituents on the phenyl ring could influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Application Summary

This compound is utilized in the synthesis of antidepressant molecules. The process involves metal-catalyzed reactions that are crucial for creating key structural motifs found in antidepressant drugs .

Methods of Application

The synthesis typically involves transition metals like iron, nickel, and ruthenium as catalysts. These metals facilitate various steps in the formation of complex organic structures that are active in antidepressant medications .

Results

The outcomes have shown that these methods can effectively produce compounds with antidepressant properties. The success rate of these syntheses is significant, contributing to the development of new treatments for depression .

Methods of Application: The synthesis involves a two-step process starting with the creation of a silylated derivative followed by deprotection and tosylation using tosyl fluoride .

Results: The synthesized 1,4-dihydropyridines are valuable for their roles as calcium channel blockers and have potential applications in treating hypertension .

Methods of Application: The biochemical methods include the manipulation of monoamine neurotransmitter pathways, aiming to correct imbalances that lead to depressive symptoms .

Results: The research has provided insights into the biochemical basis of depression and has led to the identification of potential targets for new antidepressant drugs .

Methods of Application: Engineering approaches involve the design of reactors and the use of process simulation to maximize yield and minimize waste in the synthesis of the compound .

Results: The engineering efforts have resulted in more efficient and sustainable production methods for pharmaceuticals containing this compound .

Methods of Application: The compound is used as a precursor in the synthesis of materials that require precise molecular architecture for their functionality .

Results: The research has led to the development of materials with improved performance characteristics for various applications .

Methods of Application: The compound is tested against various pathogens to assess its efficacy and determine optimal dosing regimens .

Results: Some derivatives have shown promising results, with high inhibition rates against specific strains of bacteria and parasites .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEZVRYEAQLCQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645743 |

Source

|

| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |

CAS RN |

898777-91-8 |

Source

|

| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.